molecular formula C20H20ClN3O3S2 B3309423 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 941962-26-1

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B3309423
CAS No.: 941962-26-1
M. Wt: 450 g/mol
InChI Key: JRFYXQIBXAXTJD-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 4-chlorobenzenesulfonyl group and a 4-methyl-1,3-benzothiazol-2-yl moiety. The 4-methyl group on the benzothiazole may improve metabolic stability by sterically hindering enzymatic degradation. This structure is analogous to multitarget inhibitors reported in pain treatment research, where similar scaffolds demonstrate affinity for ion channels or enzymes like COX-2 .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-3-2-4-17-18(13)22-20(28-17)23-19(25)14-9-11-24(12-10-14)29(26,27)16-7-5-15(21)6-8-16/h2-8,14H,9-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFYXQIBXAXTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a benzothiazole moiety and a sulfonyl group, which enhances its reactivity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3O3S, with a molecular weight of approximately 367.85 g/mol. The structural characteristics include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Benzothiazole Moiety : A fused ring system that contributes to the compound's biological properties.
  • Sulfonyl Group : Enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonyl group may facilitate binding to target proteins, while the benzothiazole moiety can influence the compound's pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, specifically in colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 µM and 0.12 µM, respectively .
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, which may contribute to its therapeutic potential.

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Properties
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]Contains a piperidine ring and sulfonamideExhibits strong antimicrobial activity
N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-chloro-4-methoxybenzamideBenzothiazole derivative with methoxy groupPotential anticancer properties
4-chloro-N-piperidin-4-ylbenzenesulfonamideSimilar sulfonamide structureKnown for enzyme inhibition capabilities

Case Studies

Recent studies have focused on understanding the specific interactions of this compound within cellular environments:

  • Colorectal Cancer Study : A study demonstrated that this compound significantly inhibited the growth of colorectal cancer xenografts in mice, reducing the expression of Ki67, a marker for cellular proliferation .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of similar sulfonamide compounds against resistant bacterial strains, suggesting potential applications in treating infections caused by these pathogens.

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

Compounds sharing the N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide core but differing in sulfonyl substituents include:

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight Yield (%) Key Features Reference
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide 2,4-Dichlorophenyl C₂₅H₂₀Cl₂N₃O₃S₂ 569.48 48 Enhanced halogen bonding; potential for higher target affinity
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide 2,4-Dimethylphenyl C₂₆H₂₅N₃O₃S₂ 515.62 75 Increased lipophilicity; improved membrane permeability
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide 3,5-Difluorophenyl C₂₅H₂₀F₂N₃O₃S₂ 551.57 53 Electron-withdrawing fluorine atoms may enhance metabolic stability

Key Observations :

  • Methyl or methoxy substituents (e.g., 2,4-dimethylphenyl) enhance lipophilicity, favoring blood-brain barrier penetration in neurological targets .
Analogues with Alternative Heterocyclic Moieties

Replacement of the benzothiazole group with other heterocycles alters pharmacological profiles:

Compound Name Heterocycle Molecular Formula Molecular Weight Yield (%) Activity Context Reference
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide Oxazole C₂₉H₄₄ClN₄O₂ 543.14 57 Hepatitis C virus entry inhibition
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthyl C₂₅H₂₆FN₃O 415.49 N/A SARS-CoV-2 inhibition

Key Observations :

  • Oxazole-containing derivatives (e.g., ) exhibit antiviral activity, suggesting heterocycle-dependent target specificity .
Analogues with Modified Carboxamide Linkers

Variations in the carboxamide linker impact synthetic accessibility and bioactivity:

Compound Name Linker Modification Molecular Formula Molecular Weight Yield (%) Reference
1-(2-Furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide Furoyl group C₁₉H₁₉N₃O₃S 369.44 N/A
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide Carbohydrazide linker C₂₁H₂₃ClN₄O₄S 486.95 N/A

Key Observations :

  • Carbohydrazide linkers () may confer chelation properties, useful in metal-dependent enzyme inhibition .

Q & A

Q. What are the critical steps and challenges in synthesizing 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide?

The synthesis typically involves:

  • Sulfonylation : Reaction of a piperidine-4-carboxamide precursor with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
  • Benzothiazole Coupling : Condensation of the sulfonylated piperidine with a 4-methylbenzothiazole-2-amine derivative, often using coupling agents like EDCI/HOBt or carbodiimides .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields highly dependent on solvent choice (e.g., DMF or dichloromethane) and temperature control .
    Key Challenge : Avoiding side reactions during sulfonylation due to competing nucleophilic sites in the piperidine ring .

Q. How is the compound’s structure confirmed, and what analytical techniques are essential?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons from the 4-chlorobenzenesulfonyl group appear as doublets near δ 7.5–8.1 ppm, while the piperidine ring protons resonate as multiplets between δ 1.5–3.5 ppm .
    • ¹³C NMR : The sulfonyl carbon appears at ~δ 140–145 ppm, and the benzothiazole carbons are observed at δ 120–160 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validates purity (e.g., C, H, N, S within ±0.4% of theoretical values) .

Q. What solvents and reaction conditions optimize yield and purity?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency, while methanol or ethanol are preferred for recrystallization .
  • Temperature : Reactions are typically conducted at 0–25°C to suppress side reactions, with heating (50–80°C) reserved for coupling steps .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating the sulfonyl chloride .

Advanced Research Questions

Q. How can contradictory NMR data from different studies be resolved?

Contradictions often arise from:

  • Solvent Effects : Chemical shifts vary between DMSO-d₆ and CDCl₃. For example, the piperidine NH proton may appear downfield (δ 8–9 ppm) in DMSO-d₆ due to hydrogen bonding .
  • Tautomerism : The benzothiazole moiety can exhibit tautomeric shifts, altering peak positions. Comparing spectra under standardized conditions (solvent, temperature) is critical .
    Method : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons unambiguously .

Q. What strategies improve bioactivity through structure-activity relationship (SAR) studies?

Key modifications include:

  • Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhances binding to target proteins (e.g., carbonic anhydrase) .
  • Piperidine Ring Modifications : Methyl or ethyl substitutions at the piperidine nitrogen improve metabolic stability .
  • Sulfonyl Group Replacement : Replacing 4-chlorobenzenesulfonyl with heteroaromatic sulfonamides (e.g., thiophene) alters selectivity .
    Validation : In vitro assays (e.g., enzyme inhibition) paired with molecular docking to map interactions .

Q. How do reaction conditions impact polymorph formation, and how is this characterized?

  • Polymorph Control : Slow cooling during recrystallization from ethanol/water mixtures favors the thermodynamically stable form .
  • Characterization :
    • XRD : Differentiates polymorphs via distinct diffraction patterns.
    • DSC : Identifies melting points and phase transitions (e.g., Form I melts at 162–163°C, Form II at 155–157°C) .
      Issue : Polymorphs may exhibit varying solubility and bioavailability, necessitating rigorous screening .

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Byproducts :
    • Unreacted sulfonyl chloride (detected via TLC, Rf = 0.8 in ethyl acetate/hexane).
    • Di-sulfonylated piperidine derivatives (resolved by column chromatography) .
  • Mitigation :
    • Use of excess benzothiazole amine (1.2–1.5 equivalents) to drive coupling to completion .
    • Acid-base washes (e.g., 1M HCl) to remove unreacted starting materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

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